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Compound of Interest

Compound Name: 2-Chloro-3,6-dimethylpyridine

CAS No.: 72093-14-2

Cat. No.: B2693059

Get Quote

An In-depth Analysis of NMR, IR, and MS Data for
Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Chloro-3,6-dimethylpyridine, a substituted pyridine derivative of interest in medicinal

chemistry and materials science. As a Senior Application Scientist, the following sections are

structured to not only present the spectral data but also to offer insights into the experimental

rationale and data interpretation, ensuring a thorough understanding for researchers, scientists,

and drug development professionals.

Molecular Structure and Spectroscopic Overview
2-Chloro-3,6-dimethylpyridine is a heterocyclic compound with the molecular formula

C₇H₈ClN. Its structure, featuring a pyridine ring substituted with a chlorine atom and two methyl

groups, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial

for its identification, purity assessment, and the elucidation of its role in chemical reactions.
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The spectroscopic analysis of substituted pyridines is a well-established field, providing a

robust framework for interpreting the data of novel derivatives.[1][2] This guide will delve into

the three primary spectroscopic techniques used for the characterization of organic molecules:

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).

Caption: Molecular structure of 2-Chloro-3,6-dimethylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides

detailed information about the chemical environment, connectivity, and stereochemistry of

atoms within a molecule. For 2-Chloro-3,6-dimethylpyridine, both ¹H and ¹³C NMR are

essential for unambiguous characterization.

¹H NMR Spectroscopy
Experimental Rationale: A standard ¹H NMR spectrum is typically acquired in a deuterated

solvent, such as chloroform-d (CDCl₃), to avoid signal overlap from the solvent. The chemical

shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal

standard.

Predicted ¹H NMR Data: While a definitive experimental spectrum for 2-Chloro-3,6-
dimethylpyridine is not readily available in the public domain, we can predict the approximate

chemical shifts and coupling patterns based on the analysis of similar substituted pyridines.[3]

[4][5]

Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 ~7.3 - 7.5 d ~8.0

H-5 ~7.0 - 7.2 d ~8.0

C3-CH₃ ~2.3 - 2.5 s -

C6-CH₃ ~2.5 - 2.7 s -
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Interpretation:

Aromatic Protons (H-4 and H-5): The two aromatic protons will appear as doublets due to

coupling with each other. The electron-withdrawing effect of the chlorine atom and the

nitrogen atom will deshield these protons, causing them to resonate in the downfield region

of the spectrum.

Methyl Protons (C3-CH₃ and C6-CH₃): The two methyl groups are in different chemical

environments. The C6-methyl group is adjacent to the nitrogen atom, which will likely cause

a slight downfield shift compared to the C3-methyl group. Both will appear as sharp singlets

as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy
Experimental Rationale: ¹³C NMR spectroscopy provides information about the carbon

framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are

typically acquired with proton decoupling to simplify the spectrum and enhance signal-to-noise.

Predicted ¹³C NMR Data: Similar to the ¹H NMR, the ¹³C chemical shifts can be estimated by

considering the substituent effects on the pyridine ring.[6][7][8]

Carbon Predicted Chemical Shift (ppm)

C-2 ~150 - 155

C-3 ~130 - 135

C-4 ~135 - 140

C-5 ~120 - 125

C-6 ~155 - 160

C3-CH₃ ~18 - 22

C6-CH₃ ~22 - 26

Interpretation:
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Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the

electronegativity of the nitrogen and chlorine atoms, as well as the electron-donating nature

of the methyl groups. The carbons directly attached to the nitrogen (C-2 and C-6) and the

chlorine (C-2) will be the most deshielded and appear furthest downfield.

Methyl Carbons: The two methyl carbons will resonate in the typical aliphatic region of the

spectrum.

Infrared (IR) Spectroscopy
Experimental Rationale: IR spectroscopy probes the vibrational frequencies of bonds within a

molecule. It is a rapid and non-destructive technique that is particularly useful for identifying

functional groups. Samples can be analyzed as neat liquids, in solution, or as a solid dispersion

in a KBr pellet.

Key Vibrational Modes: The IR spectrum of 2-Chloro-3,6-dimethylpyridine is expected to

show characteristic absorption bands corresponding to the various vibrational modes of the

substituted pyridine ring and the methyl groups.[9][10]

Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Intensity

C-H stretching (aromatic) 3000 - 3100 Medium

C-H stretching (aliphatic) 2850 - 3000 Medium

C=C and C=N stretching (ring) 1400 - 1600 Strong

C-H bending (methyl) 1370 - 1450 Medium-Strong

C-Cl stretching 600 - 800 Strong

Interpretation: The presence of sharp peaks in the 1400-1600 cm⁻¹ region is indicative of the

aromatic pyridine ring. The C-H stretching vibrations of the aromatic and methyl protons will be

observed in their respective characteristic regions. A strong absorption in the lower frequency

region will confirm the presence of the carbon-chlorine bond.

Mass Spectrometry (MS)
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Experimental Rationale: Mass spectrometry is a powerful analytical technique for determining

the molecular weight and elemental composition of a compound. In electron ionization (EI)

mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization

and fragmentation of the molecule. The resulting charged fragments are then separated based

on their mass-to-charge ratio (m/z).[11]

Predicted Mass Spectrum:

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the

molecular weight of 2-Chloro-3,6-dimethylpyridine (C₇H₈ClN), which is approximately

141.04 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1

ratio), the molecular ion will appear as a characteristic M⁺ and M+2 isotopic pattern.

Key Fragmentation Pathways: The fragmentation pattern will provide valuable structural

information. Common fragmentation pathways for substituted pyridines include the loss of

substituents and ring cleavage.

[C₇H₈ClN]⁺˙
m/z = 141/143

[M - CH₃]⁺
m/z = 126/128

- •CH₃

[M - Cl]⁺
m/z = 106

- •Cl

[M - HCl]⁺˙
m/z = 105

- HCl

Click to download full resolution via product page

Caption: Predicted key fragmentation pathways for 2-Chloro-3,6-dimethylpyridine in EI-MS.

Interpretation:

Loss of a Methyl Radical: A significant fragment ion may be observed at m/z 126/128,

corresponding to the loss of a methyl radical (•CH₃).

Loss of a Chlorine Radical: Another prominent peak could be present at m/z 106, resulting

from the loss of a chlorine radical (•Cl).
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Loss of HCl: The loss of a neutral molecule of HCl could lead to a fragment at m/z 105.

Conclusion
The comprehensive spectroscopic analysis of 2-Chloro-3,6-dimethylpyridine through NMR,

IR, and MS provides a detailed and unambiguous structural characterization. The predicted

data, based on established principles and data from related compounds, offers a robust

framework for researchers in the fields of chemical synthesis, drug discovery, and materials

science. This guide serves as a foundational resource for the identification and quality control

of this important chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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